3-(Benzylamino)-4,4-dimethyldihydrofuran-2(3H)-one
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Overview
Description
3-(Benzylamino)-4,4-dimethyldihydrofuran-2(3H)-one is an organic compound that features a benzylamino group attached to a dihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-4,4-dimethyldihydrofuran-2(3H)-one typically involves the reaction of benzylamine with a suitable precursor that contains the dihydrofuranone structure. One common method is the condensation reaction between benzylamine and 4,4-dimethyl-2-oxobutanoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-4,4-dimethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted benzylamino derivatives with various functional groups.
Scientific Research Applications
3-(Benzylamino)-4,4-dimethyldihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-4,4-dimethyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, modulating their activity. The dihydrofuranone ring may also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
4,4-Dimethyldihydrofuran-2(3H)-one: The core structure without the benzylamino group.
N-Benzyl-3-aminopropan-1-ol: A related compound with a similar benzylamino group but different core structure.
Uniqueness
3-(Benzylamino)-4,4-dimethyldihydrofuran-2(3H)-one is unique due to the combination of the benzylamino group and the dihydrofuranone ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-(benzylamino)-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C13H17NO2/c1-13(2)9-16-12(15)11(13)14-8-10-6-4-3-5-7-10/h3-7,11,14H,8-9H2,1-2H3 |
InChI Key |
KXIKEHVADCLNQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C1NCC2=CC=CC=C2)C |
Origin of Product |
United States |
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